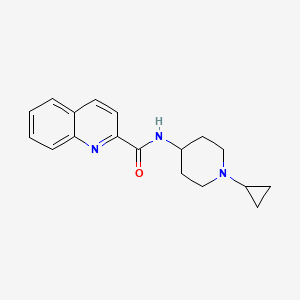
N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide, also known as CPQ or JNJ-31020028, is a novel, small molecule inhibitor of the sodium-calcium exchanger (NCX). It has been shown to have potential therapeutic applications in a variety of diseases, including heart failure, stroke, and Alzheimer's disease.
作用機序
N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide is a selective inhibitor of the sodium-calcium exchanger (NCX), which is a membrane protein that regulates calcium homeostasis in cells. By inhibiting NCX, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide reduces the influx of calcium into cells, which can have a variety of effects on cellular function. In the heart, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide reduces calcium overload and improves contractility. In the brain, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide reduces calcium influx and protects against excitotoxicity.
Biochemical and Physiological Effects:
N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has been shown to have a variety of biochemical and physiological effects in preclinical models. In the heart, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide improves contractility, reduces hypertrophy, and reduces fibrosis. In the brain, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide reduces beta-amyloid accumulation, reduces inflammation, and improves cognitive function. In addition, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has been shown to have antiarrhythmic effects in the heart and neuroprotective effects in the brain.
実験室実験の利点と制限
One advantage of N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide is its selectivity for NCX, which reduces the potential for off-target effects. In addition, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has been shown to have good bioavailability and pharmacokinetics in animal models. However, one limitation of N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide is its relatively low potency, which may limit its efficacy in some disease models. In addition, the long-term safety of N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has not been fully established.
将来の方向性
There are several potential future directions for research on N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide. One area of interest is the development of more potent NCX inhibitors that may have greater therapeutic potential. Another area of interest is the investigation of N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide in other disease models, such as Parkinson's disease and Huntington's disease. Finally, the long-term safety of N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide should be further investigated to determine its potential for clinical use.
合成法
The synthesis of N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has been described in several publications. In brief, the synthesis involves the reaction of 4-chloroquinoline-2-carboxylic acid with cyclopropylamine, followed by the addition of N,N-dimethylformamide and triethylamine. The resulting product is then purified by column chromatography to yield N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide in high purity.
科学的研究の応用
N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has been studied extensively in preclinical models of heart failure, stroke, and Alzheimer's disease. In heart failure, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has been shown to improve cardiac function and reduce mortality in animal models. In stroke, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has been shown to reduce infarct size and improve neurological outcomes in rodent models. In Alzheimer's disease, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has been shown to reduce beta-amyloid accumulation and improve cognitive function in mouse models.
特性
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(17-8-5-13-3-1-2-4-16(13)20-17)19-14-9-11-21(12-10-14)15-6-7-15/h1-5,8,14-15H,6-7,9-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJAZKMWEGLKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)NC(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-2-pyridin-4-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B7501447.png)

![3-methylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7501454.png)


![1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one](/img/structure/B7501479.png)

![(5Z)-5-[(2-chloro-6-methylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7501492.png)
![3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7501496.png)




